4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione
Description
Properties
CAS No. |
28360-61-4 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-[(2-amino-8-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N4O2/c1-8-3-2-4-10-11(17-15(16)19-14(8)10)5-9-6-12(20)18-13(21)7-9/h8-9H,2-7H2,1H3,(H2,16,17,19)(H,18,20,21) |
InChI Key |
OIEQXIBBHRIICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C(N=C(N=C12)N)CC3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazoline Derivatives
- The quinazoline core is typically synthesized via cyclization of appropriate benzamide or anthranilamide derivatives with aldehydes or other carbonyl compounds under heating conditions.
- For example, 2-amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one can be prepared by:
Functionalization and Protection
- The amino group at position 2 is often protected or derivatized to facilitate subsequent coupling.
- Methylation at position 8 (or 4 in some nomenclatures) is introduced early in the synthesis or via selective alkylation.
Preparation of the Piperidinedione Core
Synthesis of 2,6-Piperidinedione Derivatives
- The 2,6-piperidinedione (glutarimide) ring is prepared from substituted piperidone derivatives.
- Functionalization at the 3-position (or 4-position depending on numbering) with amino or methyl groups is achieved via:
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Solvent(s) |
|---|---|---|---|---|
| Halogenation | Copper bromide(II), alkyl nitrite | Room temp to 50°C | Several hours | Amide solvents (DMF preferred) |
| Cyanation | Metal cyanide (e.g., KCN, NaCN) | 140-160°C | 13-20 hours | N,N-Dimethylacetamide |
| Hydrolysis | Alkali metal hydroxide (LiOH preferred) | 40-70°C | 5-10 hours | Ethanol or methanol |
| Lithiation & Carboxylation | n-Butyllithium, CO2 gas | -78 to 0°C | Minutes to 2 hours | Ether solvents (THF) |
Coupling of Quinazoline and Piperidinedione Units
- The key step involves linking the quinazoline moiety to the piperidinedione ring via a methylene bridge.
- This is typically achieved by:
- Conversion of the piperidinedione intermediate to an activated acid derivative (acid chloride, mixed anhydride, or active ester).
- Reaction with the amino group of the quinazoline derivative in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent such as dichloromethane or acetonitrile.
- Temperature control between -78°C and 150°C depending on reagents and scale.
Representative Synthetic Route Summary
| Step No. | Reaction Description | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Synthesis of 2-amino-4-methyl-5,6,7,8-tetrahydroquinazoline | Cyclization of benzamide derivatives with aldehydes, ammonia treatment | Quinazoline intermediate |
| 2 | Preparation of 2,6-piperidinedione derivative | Halogenation, cyanation, hydrolysis, lithiation | Functionalized piperidinedione intermediate |
| 3 | Activation of piperidinedione acid | Reaction with thionyl chloride or chloroformate | Acid chloride or mixed anhydride |
| 4 | Coupling with quinazoline amine | Base-mediated amidation in inert solvent | Target compound or protected intermediate |
| 5 | Purification and salt formation | Acid-base extraction, crystallization | Pure 4-((2-amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione |
Research Findings and Optimization Notes
- The use of N,N-dimethylacetamide as solvent in cyanation and hydrolysis steps improves yield and reaction control.
- Lithiation with n-butyllithium at low temperatures (-78°C to 0°C) followed by carbonation with CO2 gas provides high regioselectivity for carboxylation.
- Activation of the piperidinedione acid intermediate with ethyl chloroformate or isobutyl chloroformate allows efficient coupling with the quinazoline amine.
- Bases such as triethylamine or diisopropylethylamine are preferred for amidation to minimize side reactions.
- Reaction times vary from several hours to overnight (16-20 h) for coupling steps, often under heating.
- The final compound is often isolated as a hydrochloride or dihydrochloride salt to enhance stability and solubility.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Values | Notes |
|---|---|---|
| Cyanation solvent | N,N-Dimethylacetamide | High boiling point, inert |
| Cyanation temperature | 140-160°C | Ensures complete conversion |
| Hydrolysis base | Lithium hydroxide | Mild, effective |
| Hydrolysis solvent | Ethanol | Good solubility for intermediates |
| Lithiation reagent | n-Butyllithium | Strong base, low temperature required |
| Coupling base | Triethylamine, DIPEA | Neutralizes acid byproducts |
| Coupling solvent | Dichloromethane, acetonitrile | Inert, good solubility |
| Coupling temperature | -78°C to 150°C | Depends on reagents and scale |
| Reaction time (coupling) | 16-20 hours | Heating often required |
| Final salt form | Hydrochloride or dihydrochloride | Enhances stability and handling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione is explored for its therapeutic potential. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its interaction with molecular targets involved in these conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s activity and affecting cellular function.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
4-Substituted 3,5-Dicyano-2,6-piperidinediones (4f–4j)
Compounds 4f–4j (from ) share the 2,6-piperidinedione core but differ in their 4-position substituents. These include spirocyclic, aryl, and alkyl-aryl groups, all bearing electron-withdrawing cyano (-CN) groups at the 3- and 5-positions . In contrast, the target compound replaces the dicyano groups with a methyl-linked quinazoline, introducing a bulky, nitrogenous heterocycle. This structural variation likely impacts solubility, hydrogen-bonding capacity, and steric interactions.
Cycloheximide
Cycloheximide () is a 2,6-piperidinedione derivative with a 4-(2-(3,5-dimethyl-2-oxocyclohexyl)-2-hydroxyethyl) substituent. It is a well-known antibiotic that inhibits eukaryotic protein synthesis .
Physicochemical Properties Comparison
The table below summarizes key properties of structurally related piperidinediones:
Key Observations:
- Melting Points: The dicyano derivatives (4f–4j) exhibit high melting points (196–318°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from NH and CN groups). The target compound’s melting point is unreported but may be lower due to reduced polarity from the quinazoline substituent.
- Spectral Features: The absence of cyano groups in the target compound would eliminate the characteristic CN IR peaks (~2200 cm$^{-1}$) seen in 4f–4j. Its quinazoline NH and aromatic protons would likely produce distinct $^1$H NMR signals (e.g., NH$_2$ at δ ~5–6 ppm, quinazoline protons at δ ~6.5–8.5 ppm).
Research Findings and Implications
- The target compound’s quinazoline substituent may instead promote π-π stacking or intercalation with biomolecules.
- Bioactivity Potential: Cycloheximide’s antibiotic activity stems from its hydrophobic substituent’s ability to penetrate lipid membranes. The target compound’s quinazoline group—a scaffold common in kinase inhibitors—suggests possible kinase-targeting activity, though this remains speculative without experimental data.
- Synthetic Challenges: The target compound’s synthesis would require regioselective methylation and quinazoline ring formation, contrasting with the lithium nitride-mediated cyano substitutions used for 4f–4j .
Biological Activity
The compound 4-((2-Amino-8-methyl-5,6,7,8-tetrahydro-4-quinazolinyl)methyl)-2,6-piperidinedione is a derivative of tetrahydroquinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring and a quinazoline moiety, which are critical for its biological activity. The presence of the amino group and the tetrahydroquinazoline scaffold contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the tetrahydroquinazoline framework exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazolines have shown promising inhibitory activity against various strains of bacteria and fungi. A study highlighted that certain synthesized derivatives demonstrated high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) .
Table 1: Antimicrobial Activity of Tetrahydroquinazoline Derivatives
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic properties. Molecular docking studies have suggested that tetrahydroquinazolines can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism . This inhibition could lead to reduced postprandial blood glucose levels, making it a potential candidate for diabetes management.
The biological activity of This compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound exhibits competitive inhibition against key metabolic enzymes involved in bacterial growth and glucose metabolism.
- Molecular Interactions : Docking studies reveal that the compound forms stable interactions with the active sites of target enzymes, which may enhance its efficacy as an antimicrobial and antidiabetic agent.
Case Study 1: Antitubercular Activity
In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives based on the tetrahydroquinazoline scaffold and tested their efficacy against multidrug-resistant strains of M. tuberculosis. The results indicated that certain derivatives showed significant inhibitory effects on bacterial growth at low concentrations .
Case Study 2: Diabetes Management
Another study investigated the effect of tetrahydroquinazoline derivatives on diabetic rats. The treatment resulted in a marked decrease in blood glucose levels compared to control groups. The mechanism was linked to the inhibition of α-glucosidase activity, leading to slower carbohydrate absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
